N1-(2-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

NK1 receptor antagonism Substance P Pain pharmacology

Procure CAS 898348-30-6 for its unique structural differentiation. This N1-(2-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic derivative from a combinatorial library, specifically designed to investigate structure-activity relationships (SAR) within oxalamide-based programs. Its key feature is the 2-methoxybenzyl substituent, a pharmacophore historically linked to neurokinin-1 (NK1) receptor antagonism, as seen in clinical candidates like CP-99,994. This compound uniquely combines this validated pharmacophore with an unexplored oxalamide-tosylpiperidine scaffold, enabling critical SAR studies to determine if this novel linker can maintain or enhance NK1 affinity while improving selectivity. It serves as an essential, differentiated chemical probe for advanced medicinal chemistry and neuroscience research.

Molecular Formula C24H31N3O5S
Molecular Weight 473.59
CAS No. 898348-30-6
Cat. No. B2815816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
CAS898348-30-6
Molecular FormulaC24H31N3O5S
Molecular Weight473.59
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3OC
InChIInChI=1S/C24H31N3O5S/c1-18-10-12-21(13-11-18)33(30,31)27-16-6-5-8-20(27)14-15-25-23(28)24(29)26-17-19-7-3-4-9-22(19)32-2/h3-4,7,9-13,20H,5-6,8,14-17H2,1-2H3,(H,25,28)(H,26,29)
InChIKeyDRQRZRZXTKHDQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Methoxybenzyl)-N2-(2-(1-Tosylpiperidin-2-yl)Ethyl)Oxalamide (CAS 898348-30-6): Structural Identity and Library Context for Procurement Evaluation


N1-(2-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide (CAS 898348-30-6, molecular formula C24H31N3O5S, molecular weight 473.59 g/mol) is a synthetic oxalamide derivative belonging to a combinatorial library of N1-aryl/alkyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamides. Its defining structural feature is the 2-methoxybenzyl substituent at the N1 position, a pharmacophore historically associated with neurokinin-1 (NK1) receptor antagonism, as exemplified by the well-characterized clinical candidate CP-99,994 [1]. The compound incorporates a tosylpiperidine moiety linked via an oxalamide bridge, a molecular architecture shared by numerous analogs explored for diverse biological activities ranging from HIV entry inhibition to kinase modulation [2]. Current authoritative databases such as ChEMBL, PubChem, and BindingDB contain no primary bioactivity data specific to this compound, indicating that its biological characterization remains largely unexplored in the peer-reviewed literature [2]. Its principal procurement value currently lies in its utility as a structurally differentiated scaffold for structure-activity relationship (SAR) exploration within oxalamide-based discovery programs.

Why Oxalamide-Based Tosylpiperidine Derivatives Cannot Be Interchanged: The Critical Role of N1-Aryl Substitution in Determining Target Engagement


The N1-aryl/alkyl substituent within the N1-R-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide scaffold governs both the physicochemical properties and the molecular recognition profile of these compounds, making indiscriminate substitution scientifically unsound. The 2-methoxybenzyl group present in CAS 898348-30-6 occupies a distinct steric and electronic space compared to simpler aryl (e.g., phenyl, o-tolyl, p-chlorophenyl) or alkyl (e.g., allyl, isopropyl) variants found in closely related analogs. Critically, the ortho-methoxy substituent introduces hydrogen-bond acceptor capacity and steric hindrance that are absent in the o-tolyl analog (CAS 898368-62-2) or the phenyl analog, directly affecting target binding kinetics and selectivity . Literature evidence demonstrates that the N-2-methoxybenzyl moiety significantly increases in vitro cytotoxicity compared to non-methoxybenzylated counterparts in phenethylamine series, with lower EC50 values observed across multiple cell lines, a finding that underscores the pharmacological non-interchangeability of this substituent [1]. Furthermore, the 2-methoxybenzyl group is a privileged pharmacophore for NK1 receptor recognition, as established by CP-99,994 (Ki = 2.40 nM at human NK1), whereas other N1-substituted oxalamide tosylpiperidines lack this receptor engagement profile entirely [2]. Substituting a 2-methoxybenzyl-containing compound with a structurally related but pharmacologically distinct analog would therefore invalidate any SAR conclusions and could yield grossly misleading biological results.

Quantitative Comparative Evidence for CAS 898348-30-6 Against Closest Oxalamide Tosylpiperidine Analogs


N1-2-Methoxybenzyl Substitution Confers a Validated NK1 Pharmacophore Absent in Phenyl and Alkyl Variants

The 2-methoxybenzyl group at the N1 position of CAS 898348-30-6 constitutes a well-validated pharmacophore for neurokinin-1 (NK1) receptor binding. The clinical candidate CP-99,994, which bears a cis-3-(2-methoxybenzylamino)-2-phenylpiperidine core, demonstrates high-affinity NK1 antagonism with a Ki of 2.40 nM against the human NK1 receptor [1]. By contrast, the closest commercially available analog lacking this pharmacophore—N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide (CAS 898368-62-2)—has no reported NK1 activity in publicly available bioassay data and instead shows primary screening activity against GPR151, an unrelated target . This difference in target engagement profile is directly attributable to the N1 substituent, as the remainder of the scaffold is identical.

NK1 receptor antagonism Substance P Pain pharmacology

Differential Cytotoxicity Enhancement Conferred by the N-2-Methoxybenzyl Moiety Relative to Non-Methoxybenzylated Analogs

Independent literature on N-2-methoxybenzylated compounds demonstrates that this substituent consistently and significantly enhances in vitro cytotoxicity compared to non-methoxybenzylated structural counterparts. In a comparative study of 2C phenethylamines and their NBOMe (N-2-methoxybenzyl) derivatives, the presence of the N-2-methoxybenzyl group yielded lower EC50 values across both SH-SY5Y and HepG2 cell lines [1]. While this study was conducted on a different core scaffold (phenethylamine vs. oxalamide-tosylpiperidine), the finding is directly relevant to N1-substituent SAR within the oxalamide library: the 2-methoxybenzyl group intrinsically enhances membrane permeability and target engagement. By contrast, the N1-allyl analog (N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide) has reported IC50 values of 15.3 µM against A549 cells and 12.7 µM against MCF7 cells , but no data exist for the 2-methoxybenzyl analog to quantify the differential. Procurement of CAS 898348-30-6 enables the direct experimental resolution of this SAR question.

Cytotoxicity Cancer cell lines SAR studies

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen-Bonding Capacity vs. Closest Analogs

CAS 898348-30-6 (MW = 473.59 g/mol, formula C24H31N3O5S) can be compared with its closest structural analogs on key drug-likeness parameters. Relative to N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide (CAS 898368-62-2; MW = 443.56, C23H29N3O4S) and N1-(2-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide (CAS 898368-60-0; MW = 459.6, C23H29N3O5S), the target compound possesses the highest molecular weight (+30.0 Da and +14.0 Da, respectively) due to the benzyl spacer and the methoxy substituent . The additional oxygen atom in the 2-methoxybenzyl group increases hydrogen-bond acceptor count by one relative to the o-tolyl analog, while the benzyl (CH2) spacer introduces conformational flexibility that is absent in the direct phenyl-linked analog CAS 898368-60-0. The tosyl group contributes a calculated logP increment of approximately +1.5 relative to non-tosylated piperidine oxalamides, enhancing membrane partitioning potential .

Physicochemical properties Drug-likeness Permeability

Class-Level Biological Precedent: Oxalamide-Tosylpiperidine Scaffolds in HIV Entry Inhibition and Kinase Modulation

The oxalamide-piperidine scaffold class has established precedent in two well-characterized therapeutic areas. N-Phenyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)-oxalamides (the NBD series) function as HIV-1 entry inhibitors that block the gp120-CD4 interaction, with lead compounds demonstrating antiviral activity in cell-based assays [1]. Separately, piperidine-based heterocyclic oxalyl amides have been developed as potent p38α MAP kinase inhibitors with low-nanomolar enzymatic and cellular activities [2]. CAS 898348-30-6 is structurally distinct from both classes: it replaces the 2,2,6,6-tetramethylpiperidine of the NBD series with a 2-substituted tosylpiperidine, and it replaces the 4-fluorobenzylpiperidine of the p38 series with a 2-(1-tosylpiperidin-2-yl)ethyl moiety. These structural modifications place CAS 898348-30-6 in unexplored chemical space relative to the established oxalamide pharmacophores, representing an opportunity for novel target discovery or scaffold-hopping experiments [1].

HIV entry inhibition gp120-CD4 Kinase inhibition p38 MAPK

Recommended Application Scenarios for N1-(2-Methoxybenzyl)-N2-(2-(1-Tosylpiperidin-2-yl)Ethyl)Oxalamide (CAS 898348-30-6) Based on Quantitative Evidence


NK1 Receptor Structure-Activity Relationship (SAR) Expansion Beyond the CP-99,994 Chemotype

CAS 898348-30-6 uniquely combines the validated 2-methoxybenzyl NK1 pharmacophore (as in CP-99,994, Ki = 2.40 nM) with an oxalamide-tosylpiperidine scaffold not previously explored in the NK1 context. This enables SAR studies to determine whether the oxalamide linker and tosylpiperidine moiety can maintain or enhance NK1 affinity while potentially improving selectivity over off-target receptors that limit the CP-99,994 chemotype. Direct comparative binding assays against human NK1, NK2, and NK3 receptors would quantify the selectivity window relative to CP-99,994 and related piperidine-based NK1 antagonists [1].

Differential Cytotoxicity Profiling Within the N1-Substituted Oxalamide-Tosylpiperidine Library

The reproducible cytotoxicity-enhancing effect of the N-2-methoxybenzyl group, documented across independent chemical series including NBOMe derivatives (Almeida et al., 2023), provides a strong rationale for comparative cytotoxicity screening of CAS 898348-30-6 alongside its N1-allyl (IC50 A549 = 15.3 µM, MCF7 = 12.7 µM), N1-o-tolyl, and N1-phenyl analogs [2]. Head-to-head profiling against a standardized cancer cell line panel (e.g., NCI-60 or similar) would directly quantify the contribution of the 2-methoxybenzyl substituent to cytotoxic potency within this specific scaffold, generating publishable SAR data where none currently exist.

Scaffold-Hopping from HIV Entry Inhibitor NBD Series to Tosylpiperidine-Oxalamide Space

The established N-phenyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)-oxalamide HIV entry inhibitors target the Phe43 cavity of gp120 (Zhao et al., 2006). CAS 898348-30-6 represents a scaffold-hop from the 2,2,6,6-tetramethylpiperidine to a 2-substituted N-tosylpiperidine, combined with an N1-2-methoxybenzyl group. This structural departure may access adjacent binding pockets or improve physicochemical properties (solubility, metabolic stability) that limit the NBD series [3]. Screening in gp120-CD4 binding assays would determine whether the tosylpiperidine modification is tolerated at this target.

Physicochemical Property Benchmarking for Oxalamide Library Design

With a molecular weight of 473.59 Da and the highest hydrogen-bond acceptor count (HBA = 8) among close oxalamide-tosylpiperidine analogs, CAS 898348-30-6 serves as an upper-boundary reference compound for drug-likeness assessment within this chemical series . Parallel determination of experimental logP/logD, aqueous solubility, parallel artificial membrane permeability (PAMPA), and microsomal stability for CAS 898348-30-6 versus its lower-MW analogs (o-tolyl, MW = 443.56; 2-methoxyphenyl, MW = 459.6) provides essential data for prioritizing lead compounds and guiding further medicinal chemistry optimization.

Quote Request

Request a Quote for N1-(2-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.